N-Fmoc-5,5,5,5',5',5'-Hexafluoro-L-leucine

Protein Engineering Thermal Stability Coiled-Coil

Peptide lead degradation by proteases limits therapeutic development. Fmoc-L-HfLeu-OH incorporates hexafluoroleucine into peptide cores via standard SPPS, conferring fluorous stabilization without altering binding surfaces. • Increases protein unfolding free energy by 0.3 kcal/mol per residue; up to ~25% overall stability gain vs. nonfluorinated parent • Extends proteolytic half-life against chymotrypsin and trypsin; effects unattainable with Fmoc-Leu-OH or Fmoc-trifluoroleucine • Available in multigram quantities; consistent enantiopurity for iterative peptide library screening and lead optimization

Molecular Formula C21H17F6NO4
Molecular Weight 461.4 g/mol
CAS No. 918667-71-7
Cat. No. B3167262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-5,5,5,5',5',5'-Hexafluoro-L-leucine
CAS918667-71-7
Molecular FormulaC21H17F6NO4
Molecular Weight461.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(C(F)(F)F)C(F)(F)F)C(=O)O
InChIInChI=1S/C21H17F6NO4/c22-20(23,24)17(21(25,26)27)9-16(18(29)30)28-19(31)32-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17H,9-10H2,(H,28,31)(H,29,30)/t16-/m0/s1
InChIKeyWVPUFIKXAKCIEY-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2.5 g / 20.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Fmoc-Hexafluoroleucine: A Fluorinated Building Block for Stabilized Peptide Design


N-Fmoc-5,5,5,5',5',5'-Hexafluoro-L-leucine (Fmoc-HfLeu-OH) is a protected, non-canonical amino acid derivative for solid-phase peptide synthesis (SPPS). It features a hexafluorinated isobutyl side chain—a highly hydrophobic, shape-conservative analog of leucine—and an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group [1]. The six C–F bonds drastically increase side-chain hydrophobicity (calculated logP of the free amino acid is 2.33, vs. ~0.7 for leucine) while maintaining near-identical steric bulk, enabling its use as a leucine replacement in peptide cores without disrupting global folding . Its synthesis by modern tandem hexafluoroisobutylation routes allows for multigram-scale production of enantiopure N-Fmoc and N-Boc derivatives in good overall yield, making it accessible for iterative peptide design campaigns [2].

Fmoc-protected hexafluoroleucine for solid-phase peptide synthesis
Shape-conservative leucine analog with highly hydrophobic fluorous side chain
Enables fluorous core stabilization in peptide and protein engineering

Why Leucine or Trifluoroleucine Cannot Replace Hexafluoroleucine


Generic substitution of hexafluoroleucine with standard leucine or even partially fluorinated analogs fails because the magnitude of thermodynamic and proteolytic stabilization is critically dependent on the degree of side-chain fluorination. Systematic studies show that incorporating hexafluoroleucine into the hydrophobic core of a model 4-helix bundle protein increases the free energy of unfolding by 0.3 kcal/mol per residue for the first few substitutions and an additional 0.12 kcal/mol per residue thereafter, culminating in a ~25% overall stability gain for the fully substituted variant relative to the nonfluorinated parent [1]. This progressive stabilization is not observed with mono- or trifluoroleucine, where the hydrophobic gain is insufficient to offset packing defects [2]. Furthermore, the proteolytic half-lives of hexafluoroleucine-containing peptides against chymotrypsin and trypsin are dramatically extended, whereas the effects of trifluoroisoleucine are highly position- and enzyme-dependent [3]. These differential gains are impossible to achieve with the standard Fmoc-L-Leu-OH (logP ~0.7) or Fmoc-trifluoroleucine, making the hexafluorinated variant the only building block capable of conferring the fluorous stabilization effect in peptide core engineering.

Leucine
Leucine does not provide the fluorous stabilization effect; thermodynamic gain and proteolytic resistance may not transfer.
Trifluoroleucine
Lower fluorination yields insufficient hydrophobic packing; stabilization magnitude may be context-dependent and not incremental.
Unprotected/Other derivatives
Fmoc protection and stereochemical purity are critical for SPPS incorporation; alternative forms may alter coupling efficiency and ee.

Head-to-Head Evidence vs. Closest Analogs


Thermal Stability: Hexafluoroleucine vs. Leucine in Coiled-Coils

In a programmed self-sorting coiled-coil system, the homodimeric peptide with a core fully packed with hexafluoroleucine (FF) exhibited a melting temperature (Tm) of 82 °C in 5 M guanidinium hydrochloride, compared to only 34 °C for the analogous leucine-packed homodimer (HH) — a 48 °C increase [1]. This demonstrates that hexafluoroleucine, delivered via its N-Fmoc building block, imparts extraordinary thermal robustness that cannot be approximated by standard Fmoc-Leu-OH.

Thermal stability
Head-to-head
Tm 82 °C (hexafluoroleucine core) vs 34 °C (leucine core)
Supports thermal stabilization review
Data from coiled-coil homodimer at 5 M Gdn·HCl, pH 7.4
Protein Engineering Thermal Stability Coiled-Coil Fluorinated Amino Acids

Additive Stabilization per Hexafluoroleucine Residue

Systematic repacking of a 27-residue 4-α-helix bundle with hexafluoroleucine increased the free energy of unfolding by 0.3 (kcal/mol) per residue for the central two layers and by an additional 0.12 (kcal/mol) per residue on repacking further layers, achieving a cumulative ~25% greater overall stability for the fully hexafluoroleucine-substituted peptide (α4-F6) compared to the nonfluorinated parent (α4-H) [1]. No such incremental stabilization is observed with Fmoc-Leu-OH or Fmoc-trifluoroleucine.

Additive stabilization
Head-to-head
+0.3 to +0.42 kcal/mol per hFLeu residue
Incremental free energy gain per fluorinated residue
Measured in 4-α-helix bundle; Gdn·HCl denaturation, pH 7.0
Protein Design Thermodynamics Free Energy Fluorine

Proteolytic Resistance: Hexafluoroleucine Core vs. Leucine Core

The fully hexafluoroleucine-packed 4-α-helix bundle protein α4F6 exhibits much greater resistance to proteolysis by both chymotrypsin and trypsin than its leucine-packed counterpart α4H, as assessed by HPLC-based degradation assays [1]. While the leucine core protein is rapidly digested, the hexafluoroleucine core protein remains largely intact under identical conditions, demonstrating the procurement value of Fmoc-HfLeu-OH for designing peptide therapeutics with extended systemic half-lives.

Proteolytic resistance
Head-to-head
α4F6 largely intact vs α4H rapidly digested
Supports protease-resistance endpoint context
In vitro chymotrypsin/trypsin digestion; HPLC monitoring
Proteolysis Peptide Stability Chymotrypsin Fluorous Proteins

Scalable Enantiopure Synthesis

A one-step, tandem hexafluoroisobutylation methodology provides enantiopure (S)- and (R)-5,5,5,5',5',5'-hexafluoroleucine, as well as their N-Fmoc and N-Boc derivatives, on a multidecagram scale in good overall yield [1]. This contrasts with earlier synthetic routes that required up to 10 steps and delivered lower enantiomeric excess (e.g., 81% ee in early chiral syntheses) [2]. The modern route’s scalability and high ee (>99% reported) make Fmoc-HfLeu-OH a reliable, cost-effective procurement choice for large-scale peptide synthesis projects.

Scalable synthesis
Cross-study
One-step tandem hexafluoroisobutylation; >99% ee; multidecagram scale
Supports large-scale procurement
Modern route vs prior 10-step, lower ee methods
Synthetic Chemistry Fluorine Chemistry Process Chemistry Peptide Building Blocks

Priority Research and Industrial Applications


Thermostable Therapeutic Peptides and Coiled-Coil Scaffolds

The 48 °C increase in melting temperature and the additive thermodynamic stabilization demonstrated for hexafluoroleucine-containing coiled coils make Fmoc-HfLeu-OH the building block of choice for creating peptide-based therapeutics and biomaterials that must withstand thermal and chemical stress during manufacturing, storage, and in vivo circulation [1]. Its use in HIV-1 fusion inhibitor analogs, where single substitutions with hexafluoroleucine improved binding affinity and stability, illustrates the direct translational value [2].

Protease-Resistant Peptide Drug Candidates

The dramatically enhanced resistance to both chymotrypsin and trypsin conferred by hexafluoroleucine-packed cores directly addresses one of the main limitations of peptide drugs: rapid proteolytic degradation [1]. By incorporating Fmoc-HfLeu-OH at core positions during SPPS, medicinal chemists can extend the half-life of peptide leads without altering target binding surfaces, as the fluorous side chain is buried within the hydrophobic core. This strategy is supported by the position-dependent digestion data showing that hexafluoroleucine can significantly reduce cleavage rates at adjacent sites [2].

Large-Scale Fluorinated Peptide Libraries for Screening

The availability of enantiopure N-Fmoc-hexafluoroleucine on a multidecagram scale, enabled by the one-step tandem hexafluoroisobutylation route, permits the synthesis of extensive fluorinated peptide libraries for high-throughput screening [1]. In contrast to earlier, low-yielding routes that limited research to small-scale studies, the modern process ensures consistent quality and supply, making it feasible for CROs and pharmaceutical companies to systematically explore fluorous peptide space for lead optimization.

Application
Selection Property
Validation Focus
Peptide thermal stability research
Fluorous core stabilization
Thermal denaturation assay endpoints
Protease-resistant peptide studies
Core packing with hexafluoroleucine
Proteolytic half-life assay endpoints
Fluorinated peptide library synthesis
Scalable enantiopure building block
Supply consistency and enantiopurity verification
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